N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromophenyl group, a chloro group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the condensation of 4-bromophenylamine with 3-chloro-1-benzothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and to design new drugs.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has a thiazole ring instead of a benzothiophene ring and exhibits similar antimicrobial and anticancer activities.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a sulfonyl group and an amino acid residue, and it is studied for its antimicrobial properties.
Uniqueness
N-(4-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of a bromophenyl group, a chloro group, and a benzothiophene core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H9BrClNOS |
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Molecular Weight |
366.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H9BrClNOS/c16-9-5-7-10(8-6-9)18-15(19)14-13(17)11-3-1-2-4-12(11)20-14/h1-8H,(H,18,19) |
InChI Key |
BTVZIEBISVLUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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